Welcome to the BenchChem Online Store!
molecular formula C10H9BrO2 B8786435 6-Bromo-3-methylisochroman-1-one

6-Bromo-3-methylisochroman-1-one

Cat. No. B8786435
M. Wt: 241.08 g/mol
InChI Key: FQXNEJZEPHQHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073882B2

Procedure details

A solution of diisopropylamine (13 ml, 93 mmol)) in THF (155 ml) at −78° C. was treated with n-BuLi (1.6M in Hexanes; 58 ml, 93 mmol) over a period of 15 minutes using a syringe pump. In a separate flask, a solution of 2-methyl-4-bromo benzoic acid (10 g, 46 mmol) and HMPA (8.3 ml, 46 mmol) in THF (155 ml) was cooled to −78° C. Methyl Lithium (29 ml, 46 mmol) was added slowly via syringe to the cooled solution in order to make the lithio carboxylate. The resulting solution was stirred for 10 minutes and then transferred via cannula to the LDA solution at −78° C. The resulting bright red solution was stirred at −78° C. for an additional 1 hour before being quenched with anhydrous acetaldehyde (7.9 ml, 140 mmol) (color changed from red to orange to clear yellow) and the reaction was then taken out of the dry ice acetone bath and allowed to stir for an additional 1 hour. The flask containing the reaction mixture was then resubmerged in the dry ice acetone bath before it was quenched with 4M HCl in Dioxane (50 mL) followed by 25 mL of MeOH. The reaction was stirred at room temp for an additional 1 hour. The crude reaction was partitioned b/w 200 mL EtOAc and 200 mL water. The organic layer was washed with waster, brine, dried with mag. sulfate, filtered and concentrated. Purification via MPLC (30-70% DCM/Hexanes) afforded 9.4 g (84% yield) of 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one as an off white solid. 1H NMR (500 MHz; CDCl3): 7.98 (d, J=8.2 Hz, 1H), 7.56 (dd, J=1.5, 8.2 Hz, 1H), 7.45 (s, 1H), 4.71 (m, 1H), 2.94 (m, 2H), 1.55 (d, J=6.3 Hz, 3H). LC-MS (IE, m/z): 241 [M+1]+.
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
155 mL
Type
solvent
Reaction Step Three
Quantity
29 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
7.9 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li]CCCC.C[C:14]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].CN(P(N(C)C)(N(C)C)=O)C.C[Li].[Li]C([O-])=O.[Li+].CC([N-]C(C)C)C.C(=O)C>C1COCC1>[Br:23][C:21]1[CH:20]=[C:19]2[C:15](=[CH:14][CH:22]=1)[C:16](=[O:17])[O:18][CH:5]([CH3:6])[CH2:7]2 |f:6.7|

Inputs

Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
58 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
155 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)Br
Name
Quantity
8.3 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
155 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
29 mL
Type
reactant
Smiles
C[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Seven
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C)=O
Step Eight
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting bright red solution was stirred at −78° C. for an additional 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir for an additional 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The flask containing the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 4M HCl in Dioxane (50 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temp for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was partitioned b/w 200 mL EtOAc and 200 mL water
WASH
Type
WASH
Details
The organic layer was washed with waster, brine
CUSTOM
Type
CUSTOM
Details
dried with mag
FILTRATION
Type
FILTRATION
Details
sulfate, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via MPLC (30-70% DCM/Hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2CC(OC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.